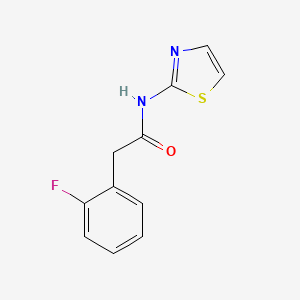

2-(2-fluorophenyl)-N-1,3-thiazol-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-fluorophenyl)-N-1,3-thiazol-2-ylacetamide, commonly known as FL-118, is a potent anticancer compound with unique properties. It was first synthesized by Dr. Wei Li from the University of Texas MD Anderson Cancer Center in 2012. FL-118 has shown promising results in the treatment of various types of cancer, including pancreatic, ovarian, and lung cancer.

Scientific Research Applications

Heparanase Inhibition

The compound is identified as a heparanase inhibitor . Heparanase is an enzyme that degrades heparan sulfate, a key component of the extracellular matrix and basement membrane. By inhibiting this enzyme, the compound can potentially regulate various biological processes, including inflammation, angiogenesis, and cancer metastasis .

Anti-Angiogenic Properties

Several compounds, including “2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide”, show anti-angiogenic properties . Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer. Anti-angiogenic agents can starve the tumor by disrupting the blood supply .

Cancer Research

Given its heparanase inhibition and anti-angiogenic properties, this compound has significant potential in cancer research . It could be used to develop new therapeutic strategies for treating various types of cancer .

Drug Metabolism and Pharmacokinetics (DMPK)

Improvements to the DMPK profile of compounds, including “2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide”, have provided compounds of potential use in in vivo models . This means the compound could be used in the study of how drugs are absorbed, distributed, metabolized, and excreted in living organisms .

Mechanism of Action

Target of Action

The primary target of 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide is heparanase , an enzyme involved in the degradation of heparan sulfate . Heparanase plays a crucial role in tissue remodeling, inflammation, and cancer metastasis.

Mode of Action

2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide acts as a heparanase inhibitor . By inhibiting heparanase, it prevents the degradation of heparan sulfate, thereby affecting various biological processes that rely on this activity.

Biochemical Pathways

The inhibition of heparanase affects several biochemical pathways. Heparan sulfate degradation is a key step in the extracellular matrix remodeling, which is crucial for cell migration and tissue morphogenesis. Therefore, inhibiting heparanase can impact these processes. Additionally, heparanase is implicated in the release of growth factors bound to heparan sulfate, influencing angiogenesis and tumor growth .

Result of Action

By inhibiting heparanase, 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide can potentially reduce tumor growth and metastasis . This is due to the role of heparanase in promoting angiogenesis and cell migration, both of which are critical for tumor progression.

properties

IUPAC Name |

2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJAGGNMPCZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)

![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)

![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)

![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)

![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)

![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)